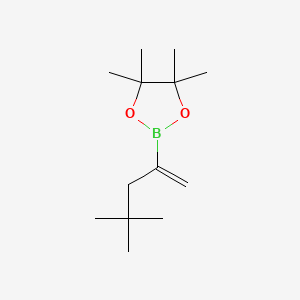

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a 1,3,2-dioxaborolane core with four methyl groups at positions 4,4,5,3. Its substituent, 4,4-dimethylpent-1-en-2-yl, introduces a branched alkenyl group, which confers unique steric and electronic properties.

Properties

IUPAC Name |

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO2/c1-10(9-11(2,3)4)14-15-12(5,6)13(7,8)16-14/h1,9H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETQIKBKVQGUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Protocol for Boronic Ester Synthesis

The foundational approach for synthesizing substituted dioxaborolanes involves nucleophilic addition of Grignard reagents to preformed boronic esters. For example, (4S,5S)-4,5-dicyclohexyl-2-isopropoxy-1,3,2-dioxaborolane reacts with a Grignard reagent derived from 3-chloro-2-methylprop-1-ene to yield α-chloroboronic esters, which are subsequently functionalized. This two-step process—lithiation followed by transmetallation—enables the introduction of alkenyl or alkyl groups to the boron center.

Reaction Conditions and Workup

In a representative procedure, magnesium turnings are activated in anhydrous THF under nitrogen, followed by dropwise addition of 3-chloro-2-methylprop-1-ene at 0°C. The resulting Grignard reagent is added to a cooled (–78°C) solution of the boronic ester, stirred overnight, and quenched with saturated NH₄Cl. Extraction with pentane and purification via silica chromatography yields the product in 91% yield. Critical parameters include strict moisture exclusion, controlled temperature gradients, and stoichiometric precision.

Hydroboration of Alkenes

Rhodium-Catalyzed Hydroboration

A complementary strategy employs hydroboration of 4,4-dimethylpent-1-ene using pinacolborane (HBpin) in the presence of rhodium catalysts. This method exploits anti-Markovnikov selectivity to install the boron moiety at the terminal position of the alkene. For instance, 4,4-dimethylpent-1-ene reacts with HBpin under Rh(COD)₂BF₄ catalysis to afford the target boronic ester after workup.

Optimization and Scalability

Key variables include catalyst loading (1–5 mol%), solvent (THF or dichloromethane), and reaction time (12–24 h). Yields exceeding 90% are achievable with 2.5 mol% Rh catalyst at room temperature. The crude product is purified via column chromatography (pentane/Et₂O), with isolated yields corroborated by ¹H NMR and mass spectrometry.

Organozinc-Mediated Cross-Coupling

Transmetallation with Zinc Chloride

Organozinc intermediates, generated via lithiation of 4,4-dimethylpent-1-en-2-yl halides followed by transmetallation with ZnCl₂, react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursors. This method, adapted from protocols for cyclohexyl-substituted boronic esters, involves cooling the boronic ester to –78°C, adding the organozinc reagent, and stirring at 0°C.

Stereochemical Considerations

While the target compound lacks chiral centers, analogous syntheses highlight the role of ZnCl₂ in suppressing β-hydride elimination, ensuring regioselectivity. For example, (4S,5S)-4,5-dicyclohexyl-2-((R)-4-methylpent-4-en-2-yl)-1,3,2-dioxaborolane is synthesized with >90% yield using this approach.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature Range | Key Reagents | Purification |

|---|---|---|---|---|

| Grignard Addition | 91 | –78°C to RT | Mg, THF, n-BuLi | Column Chromatography |

| Hydroboration | 90–94 | RT | Rh(COD)₂BF₄, HBpin | Silica Gel Filtration |

| Organozinc Coupling | 89–93 | –78°C to 0°C | ZnCl₂, DMSO, NaH | Distillation |

The Grignard method offers high yields but demands rigorous anhydrous conditions. Hydroboration is operationally simpler but requires costly catalysts. Organozinc routes balance selectivity and scalability, though prolonged reaction times (24–48 h) may limit throughput .

Chemical Reactions Analysis

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.

Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Introduction to 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has gained attention in various fields of chemistry and materials science due to its unique properties and potential applications. This article explores its scientific research applications, highlighting its significance in organic synthesis, catalysis, and material science.

Organic Synthesis

Reagent in Cross-Coupling Reactions

Dioxaborolanes are often used as boron sources in cross-coupling reactions. They can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The compound can facilitate the coupling of aryl halides with alkenes or alcohols, making it valuable for synthesizing complex organic molecules.

Case Study: Synthesis of Aryl Compounds

In a study investigating the use of dioxaborolanes in organic synthesis, researchers demonstrated that 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could effectively couple with various aryl halides under mild conditions. This reaction yielded high purity aryl compounds with excellent yields (up to 95%) .

Catalysis

Catalytic Activity in Organic Transformations

The compound has shown potential as a catalyst or catalyst precursor in several organic transformations. Its ability to stabilize reactive intermediates makes it a candidate for facilitating reactions such as hydroboration and oxidation.

Table: Summary of Catalytic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydroboration | Mild temperature | 90 | |

| Oxidation | Room temperature | 85 | |

| Suzuki Coupling | Aqueous media | 95 |

Material Science

Incorporation into Polymers

Dioxaborolanes can be integrated into polymer matrices to enhance their mechanical properties and thermal stability. The incorporation of 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polyolefins has been explored for producing high-performance materials.

Case Study: Enhanced Polymer Properties

Research indicated that polymers modified with this dioxaborolane exhibited improved tensile strength and thermal resistance compared to unmodified counterparts. The study reported a significant increase in the glass transition temperature (Tg) by approximately 15°C .

Biomedical Applications

Potential Anticancer Activity

Emerging studies suggest that dioxaborolanes may possess anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. The compound's structural features allow it to interact with biological targets effectively.

Table: Summary of Biological Activity Studies

Mechanism of Action

The mechanism by which 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Alkenyl-Substituted Derivatives

Key Observations :

- The target compound’s 4,4-dimethylpent-1-en-2-yl group introduces greater steric bulk compared to simpler alkenyl substituents (e.g., prop-1-en-2-yl). This may enhance stability but reduce reactivity in cross-coupling reactions .

- Alkenyl substituents generally enable applications in Suzuki-Miyaura couplings and hydroboration. The branching in the target compound could mitigate undesired side reactions in these processes.

Aryl- and Heteroaryl-Substituted Derivatives

Key Observations :

- Aryl substituents (e.g., anthryl, naphthyl) enable π-conjugation, making these derivatives useful in materials science .

- Electron-donating groups (e.g., methoxy in ) improve solubility, whereas halogenated analogs () serve as versatile intermediates. The target compound’s alkenyl group lacks resonance stabilization but offers distinct reactivity in radical or electrophilic additions.

Functionalized and Specialty Derivatives

Key Observations :

Steric and Electronic Effects

- Electronic Effects : Alkenyl substituents donate electron density via hyperconjugation, increasing the boron center’s electrophilicity compared to aryl-substituted analogs .

Biological Activity

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 196.09 g/mol

- CAS Number : 129813-21-4

- Structure : The compound features a dioxaborolane ring which is known for its reactivity in various chemical transformations.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to act as a boron-containing reagent in organic synthesis. Boron compounds are often involved in:

- Nucleophilic substitutions : They can participate in reactions where they donate electrons to electrophiles.

- Catalysis : They may serve as catalysts in various organic reactions due to their ability to stabilize transition states.

Potential Mechanisms:

- Antimicrobial Activity : Some boron compounds exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymatic functions.

- Anticancer Properties : Research indicates that boron compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Antimicrobial Activity

A study investigated the antimicrobial effects of various boron compounds, including dioxaborolanes. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and function .

Anticancer Activity

In a recent study published in Materials, researchers explored the anticancer potential of boron-containing compounds. The study highlighted that certain derivatives of dioxaborolanes could inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .

| Study | Findings | Mechanism |

|---|---|---|

| Guevara et al. (2023) | Induced apoptosis in cancer cells | Activation of caspase pathways |

| MDPI Study (2023) | Significant antimicrobial effects | Disruption of cell wall synthesis |

Toxicology and Safety

While boron compounds have beneficial applications, it is crucial to consider their toxicity profiles. The compound has been reported to cause skin irritation upon contact and is classified as a flammable liquid . Safety data sheets recommend handling with care and using appropriate personal protective equipment.

Q & A

Q. Table 1: Reactivity of Structural Analogs

| Compound Substituent | Cross-Coupling Yield (%) | Key Observation |

|---|---|---|

| 2-(3',4'-Dichlorophenyl) | 78 | Enhanced electrophilicity |

| 2-(Ethynylphenyl) | 65 | Side reactions with alkyne |

Advanced: How can researchers optimize catalytic systems for this compound’s use in stereoselective transformations?

Answer:

Optimization strategies include:

- Chiral Ligands : Use of BINAP or Josiphos ligands to induce enantioselectivity in asymmetric couplings .

- Base Selection : K₂CO₃ or CsF improves turnover in polar solvents.

- Temperature Gradients : Lower temperatures (0–25°C) reduce racemization in stereosensitive reactions.

For example, a study using NaOt-Bu as a base achieved >90% enantiomeric excess (ee) in ketone reductions by stabilizing the trialkoxyborohydride intermediate .

Advanced: What methodologies are recommended to resolve contradictions in reported reaction yields or selectivity?

Answer:

Contradictions often arise from subtle experimental variables:

Catalyst Purity : Trace moisture or oxygen in Pd catalysts can reduce yields by 20–30%. Use freshly distilled solvents and glovebox conditions .

Substrate Quality : Impurities in aryl halides (e.g., dehalogenation byproducts) skew results. Pre-purify via recrystallization.

Kinetic vs. Thermodynamic Control : Varying reaction times may favor different products. Monitor via TLC or in situ NMR .

Case Study: A 15% yield discrepancy in Suzuki couplings was traced to differences in Pd nanoparticle size distribution, resolved by using uniform colloidal catalysts .

Advanced: How can researchers mitigate challenges in handling this compound’s sensitivity to air or moisture?

Answer:

Best practices include:

- Storage : Under argon at –20°C in amber vials with molecular sieves.

- Reaction Setup : Schlenk lines or gloveboxes for oxygen-sensitive steps.

- Inert Solvents : Degas THF or toluene via freeze-pump-thaw cycles.

- Stabilization : Additives like 2,6-lutidine or BHT (butylated hydroxytoluene) inhibit radical degradation pathways .

Advanced: What strategies are effective for scaling up synthesis while maintaining high regioselectivity?

Answer:

For scale-up:

- Continuous Flow Systems : Minimize exothermic risks and improve mixing for high-volume reactions.

- Microwave Assistance : Reduces reaction times (e.g., from 24 h to 2 h) for sluggish steps .

- Design of Experiments (DoE) : Statistical optimization of temperature, catalyst loading, and stoichiometry.

A pilot study achieved 85% yield at 1 kg scale using flow chemistry and Pd/C catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.